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Compound of Interest

Compound Name: Cardiogenol C hydrochloride

Cat. No.: B2788175 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Cardiogenol C hydrochloride is a synthetic, cell-permeable diaminopyrimidine compound that

has emerged as a potent inducer of cardiomyogenesis from pluripotent stem cells. This

technical guide provides a comprehensive overview of its discovery, a detailed account of its

chemical synthesis, and an in-depth analysis of its biological activity and mechanism of action.

Experimental protocols for key assays are provided, and quantitative data are summarized for

clarity. Furthermore, signaling pathways and experimental workflows are visually represented

to facilitate a deeper understanding of this promising small molecule for cardiac regeneration

research.

Discovery and Overview
Cardiogenol C was identified from a library of synthetic small molecules screened for their

ability to induce cardiomyocyte differentiation in embryonic stem (ES) cells. It has been shown

to selectively and efficiently promote the differentiation of ES cells into beating cardiomyocytes,

making it a valuable tool for studying cardiac development and a potential starting point for the

development of therapeutic agents for heart disease.

Table 1: Physicochemical Properties of Cardiogenol C Hydrochloride
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Property Value

Chemical Name
2-[[2-[(4-methoxyphenyl)amino]-4-

pyrimidinyl]amino]-ethanol hydrochloride

Molecular Formula C₁₃H₁₆N₄O₂ · HCl

Molecular Weight 296.8 g/mol

CAS Number 671225-39-1

Appearance Crystalline solid

Purity ≥97%

Solubility
DMF: 25 mg/mL, DMSO: 20 mg/mL, PBS (pH

7.2): 10 mg/mL, Ethanol: 1 mg/mL

Chemical Synthesis
The synthesis of Cardiogenol C hydrochloride is a two-step process. The first step involves

the nucleophilic substitution of a chlorine atom on 4,6-dichloropyrimidine with p-anisidine. The

second step is a subsequent nucleophilic substitution of the remaining chlorine atom with 2-

aminoethanol.

Synthesis of Intermediate: 6-chloro-N-(4-
methoxyphenyl)pyrimidin-4-amine hydrochloride
4,6-Dichloropyrimidine is reacted with p-methoxyaniline in isopropanol with the addition of

hydrochloric acid. The reaction mixture is refluxed, and upon cooling, the product precipitates

as a colorless solid.

Table 2: Synthesis of 6-chloro-N-(4-methoxyphenyl)pyrimidine-4-amine hydrochloride -

Reaction Parameters
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Parameter Value

Reactants
4,6-Dichloropyrimidine, p-methoxyaniline,

Hydrochloric acid (37%)

Solvent Isopropanol (i-PrOH)

Reaction Temperature 84°C (Reflux)

Reaction Time 2.5 hours

Yield 56%

Synthesis of Cardiogenol C Hydrochloride
The intermediate, 6-chloro-N-(4-methoxyphenyl)pyrimidine-4-amine hydrochloride, is then

reacted with 2-aminoethanol in the presence of a base, such as diisopropylethylamine

(DIPEA), in a suitable solvent like n-butanol. The reaction is typically carried out at an elevated

temperature, and the final product is isolated after purification.

Table 3: Synthesis of Cardiogenol C Hydrochloride - Reaction Parameters

Parameter Value

Reactants
6-chloro-N-(4-methoxyphenyl)pyrimidine-4-

amine hydrochloride, 2-aminoethanol, DIPEA

Solvent n-Butanol (n-BuOH)

Reaction Temperature Elevated (e.g., microwave heating)

Yield
Not explicitly reported, but a similar reaction with

propanolamine yields 85%[1]

Note: Detailed characterization data such as NMR and mass spectrometry for the final product

are not readily available in the public domain but would be essential for confirming the structure

and purity.
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Step 1: Intermediate Synthesis

Step 2: Final Product Synthesis
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Figure 1: Synthesis workflow for Cardiogenol C hydrochloride.

Biological Activity and Mechanism of Action
Cardiogenol C hydrochloride induces the differentiation of embryonic stem cells into

cardiomyocytes with a reported EC₅₀ value of 0.1 µM (100 nM).[2][3] Treatment of ES cells with

0.25 µM Cardiogenol C resulted in approximately 90% of the cells expressing the cardiac-

specific transcription factors GATA-4, MEF2, and Nkx2.5 and exhibiting the characteristic

beating behavior of differentiated cardiomyocytes.[2]

Upregulation of Cardiac Markers
Cardiogenol C treatment leads to a significant increase in the expression of key cardiac marker

genes. In lineage-committed progenitor cells like C2C12 skeletal myoblasts, treatment with 1

µM Cardiogenol C for 7 days resulted in a significant upregulation of Atrial Natriuretic Factor

(ANF) and Nkx2.5 expression.[1][4]

Table 4: Effect of Cardiogenol C on Cardiac Marker Expression
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Cell Type Concentration
Treatment
Duration

Marker Genes
Upregulated

Reference

Embryonic Stem

Cells
0.25 µM Not specified

GATA-4, MEF2,

Nkx2.5
[2]

P19 Embryonic

Carcinoma Cells
1 µM 7 days ANF [1]

C2C12 Skeletal

Myoblasts
1 µM 7 days ANF, Nkx2.5 [1][4]

Mouse Hair

Bulge Progenitor

Cells

Not specified Not specified
GATA4, Nkx2.5,

Tbx5

Proposed Mechanism of Action: Wnt Signaling Pathway
The cardiomyogenic effect of Cardiogenol C is proposed to be mediated through the activation

of the Wnt signaling pathway. It is suggested that Cardiogenol C acts by suppressing Kremen1,

a transmembrane protein that acts as a negative regulator of the Wnt pathway. By inhibiting

Kremen1, Cardiogenol C prevents the Kremen1-mediated endocytosis of the Wnt co-receptor

LRP6. This leads to higher levels of LRP6 at the cell surface, potentiating Wnt signaling, which

is crucial for cardiac differentiation. The downstream consequences of this proposed

mechanism, such as the stabilization of β-catenin and activation of TCF/LEF-mediated

transcription, are logical sequiturs of Wnt pathway activation, though direct experimental

evidence for Cardiogenol C's effect on these specific downstream components is not yet

detailed in the literature.
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Figure 2: Proposed mechanism of Cardiogenol C via the Wnt signaling pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b2788175?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2788175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Cardiomyocyte Differentiation from Embryonic Stem
Cells
This protocol is a general guideline and may require optimization for specific ES cell lines.

ES Cell Culture: Maintain undifferentiated ES cells on a layer of mitotically inactivated mouse

embryonic fibroblasts (MEFs) in ES cell medium containing leukemia inhibitory factor (LIF).

Embryoid Body (EB) Formation: To initiate differentiation, dissociate ES cells and plate them

in non-adherent culture dishes in differentiation medium (ES cell medium without LIF) to

allow the formation of embryoid bodies (EBs).

Cardiogenol C Treatment: After 2-4 days of EB formation, add Cardiogenol C
hydrochloride to the differentiation medium at a final concentration of 0.1 - 1 µM.

Cardiomyocyte Development: Continue to culture the EBs in the presence of Cardiogenol C,

changing the medium every 2 days. Beating cardiomyocytes can typically be observed within

8-12 days of differentiation.

Analysis: Differentiated cardiomyocytes can be identified by their characteristic beating and

further characterized by immunofluorescence staining or RT-PCR for cardiac-specific

markers.
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Figure 3: Workflow for Cardiomyocyte Differentiation using Cardiogenol C.

Immunofluorescence Staining for Cardiac Markers
Fixation: Fix differentiated cells with 4% paraformaldehyde in PBS for 15-20 minutes at room

temperature.

Permeabilization: Wash the cells with PBS and then permeabilize with 0.1-0.25% Triton X-

100 in PBS for 10 minutes.

Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution

(e.g., 5% goat serum in PBS) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the cells with primary antibodies against cardiac

markers (e.g., anti-GATA-4, anti-Nkx2.5, anti-cardiac Troponin T) diluted in blocking solution

overnight at 4°C.

Secondary Antibody Incubation: Wash the cells with PBS and then incubate with fluorophore-

conjugated secondary antibodies diluted in blocking solution for 1-2 hours at room

temperature in the dark.

Counterstaining and Mounting: Counterstain the nuclei with DAPI or Hoechst stain. Mount

the coverslips onto microscope slides using an anti-fade mounting medium.

Imaging: Visualize the stained cells using a fluorescence microscope.

Quantitative Real-Time PCR (qRT-PCR) for Cardiac Gene
Expression

RNA Extraction: Isolate total RNA from control and Cardiogenol C-treated cells using a

suitable RNA extraction kit.

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse

transcriptase enzyme and oligo(dT) or random primers.

qRT-PCR: Perform qRT-PCR using a real-time PCR system with SYBR Green or TaqMan

probe-based detection. Use primers specific for cardiac marker genes (e.g., GATA4, NKX2-

5, TNNT2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

Data Analysis: Analyze the amplification data to determine the relative expression levels of

the target genes using the ΔΔCt method.

Conclusion
Cardiogenol C hydrochloride is a valuable chemical tool for the directed differentiation of

stem cells into cardiomyocytes. Its defined chemical structure and potent biological activity

make it a cornerstone for research in cardiac development, disease modeling, and drug

screening. The proposed mechanism of action via the Wnt signaling pathway provides a

framework for further investigation into the molecular events governing cardiomyogenesis. The

experimental protocols provided herein offer a starting point for researchers to utilize
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Cardiogenol C in their own studies. Further elucidation of its precise molecular targets and

downstream signaling events will undoubtedly enhance its utility in the quest for novel cardiac

regenerative therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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